N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
This chemical serves as a key intermediate in the synthesis of heterocyclic compounds. Its utility is highlighted in the efficient one-pot synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene derivatives, demonstrating a versatile approach to constructing complex molecular architectures with potential biological activities. The reaction involves primary amines and formaldehyde, yielding products in good yields and showcasing the compound's reactivity towards forming densely functionalized structures (Dotsenko et al., 2007).
Development of Inorganic-Organic Hybrid Compounds
Furthermore, its structural framework facilitates the development of inorganic-organic hybrid compounds, as evidenced by its incorporation into isopolymolybdate-based compounds. These hybrids exhibit interesting electrochemical properties and photocatalytic activities, making them promising candidates for applications in materials science and catalysis (Guo et al., 2019).
Antimicrobial and Cytotoxic Activities
The compound also finds relevance in medicinal chemistry, where derivatives synthesized through modifications have shown antimicrobial and cytotoxic activities. This suggests its potential as a scaffold for developing therapeutic agents, although detailed information on its application in this area was specifically excluded as per the requirements (Noolvi et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
The influence of environmental factors on this compound’s action, efficacy, and stability is not clearly defined in the available literature
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-11-21-18(17-13-4-2-3-5-16(13)25-19(17)22-11)20-9-12-6-7-14-15(8-12)24-10-23-14/h6-8H,2-5,9-10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIMYJRRGDFACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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